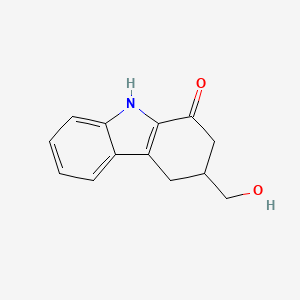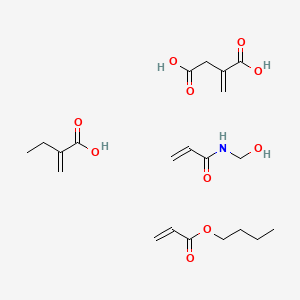
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide involves the polymerization of butyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide with butanedioic acid, methylene-. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques. The reaction conditions are carefully monitored to maintain the quality and consistency of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of different products.
Substitution: Replacement of one functional group with another, which can alter the properties of the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Applications De Recherche Scientifique
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, 2-methylene-, polymer with butyl 2-methyl-2-propenoate: Similar in structure but with different substituents, leading to varied properties and applications.
Itaconic acid: Another related compound with distinct chemical behavior and uses.
Uniqueness
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is unique due to its specific combination of monomers, which imparts unique properties such as enhanced stability, reactivity, and versatility in applications .
Propriétés
Numéro CAS |
51999-23-6 |
|---|---|
Formule moléculaire |
C21H33NO10 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H12O2.C5H6O4.C5H8O2.C4H7NO2/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-4(2)5(6)7;1-2-4(7)5-3-6/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);2-3H2,1H3,(H,6,7);2,6H,1,3H2,(H,5,7) |
Clé InChI |
JHMXXPSRHROLIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CCC(=C)C(=O)O.C=CC(=O)NCO.C=C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


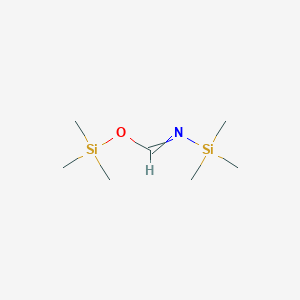
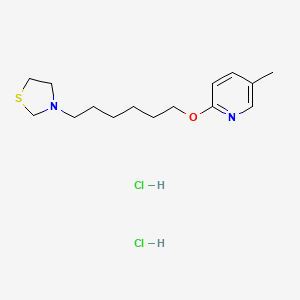

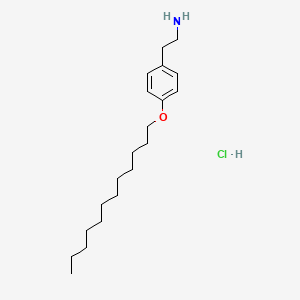
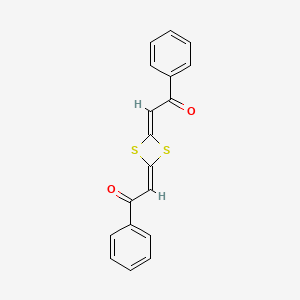
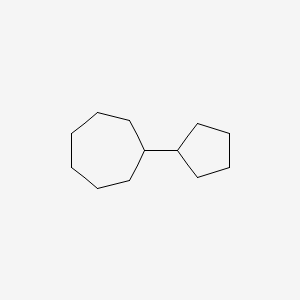
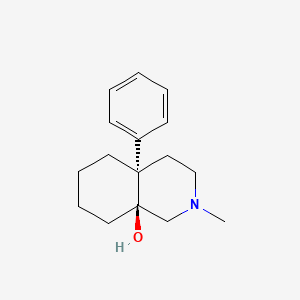
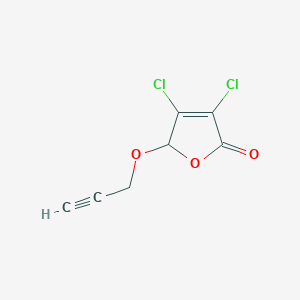
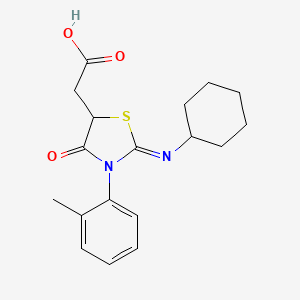
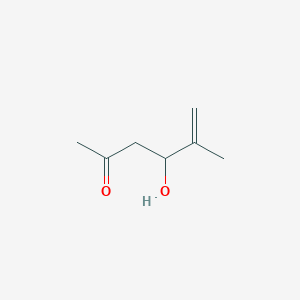
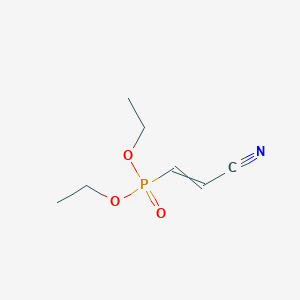
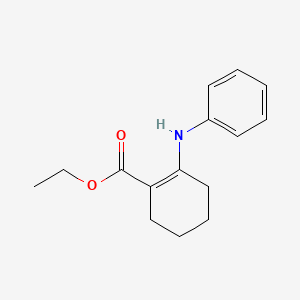
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
